
3-Bromo-2-methylphenol
概要
説明
3-Bromo-2-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a brominated derivative of methylphenol (cresol) and is characterized by the presence of a bromine atom at the third position and a methyl group at the second position on the benzene ring. This compound is known for its off-white solid form and has a melting point of approximately 95°C and a boiling point of around 220.79°C .
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-2-methylphenol can be synthesized through various methods. One common synthetic route involves the bromination of 2-methylphenol (o-cresol) using bromine in the presence of a solvent like chloroform. The reaction is typically carried out at low temperatures to control the reactivity and selectivity of the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale bromination reactors where o-cresol is reacted with bromine under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3-Bromo-2-methylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the benzene ring makes the compound susceptible to further electrophilic substitution reactions. For example, it can undergo nitration to form nitro derivatives.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized products.
Reduction: The bromine atom can be reduced to form 2-methylphenol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2) in chloroform at low temperatures.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at controlled temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild conditions.
Major Products Formed
Nitration: Formation of 3-bromo-2-methyl-4-nitrophenol.
Oxidation: Formation of 3-bromo-2-methylquinone.
Reduction: Formation of 2-methylphenol.
科学的研究の応用
3-Bromo-2-methylphenol has several applications in scientific research:
作用機序
The mechanism of action of 3-Bromo-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in electrophilic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its potential interaction with serotonin receptors suggests a role in modulating neurotransmitter activity, although more research is needed to fully understand this interaction .
類似化合物との比較
3-Bromo-2-methylphenol can be compared with other similar compounds, such as:
2-Bromo-4-methylphenol: Similar in structure but with the bromine atom at the second position and the methyl group at the fourth position.
4-Bromo-2-methylphenol: Similar in structure but with the bromine atom at the fourth position and the methyl group at the second position.
3-Methylphenol (m-cresol): Lacks the bromine atom, making it less reactive in electrophilic substitution reactions
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other methylphenols.
特性
IUPAC Name |
3-bromo-2-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDXAMRGYMDTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346648 | |
| Record name | 3-Bromo-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-23-6 | |
| Record name | 3-Bromo-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2813032.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)
![1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2813034.png)
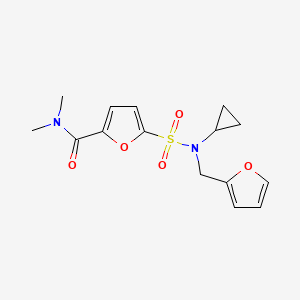
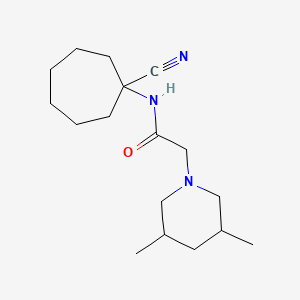
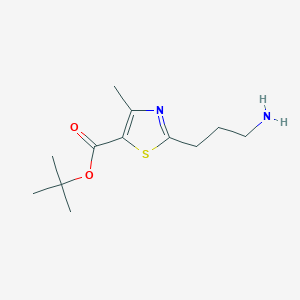
![1-cyclobutanecarbonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2813043.png)
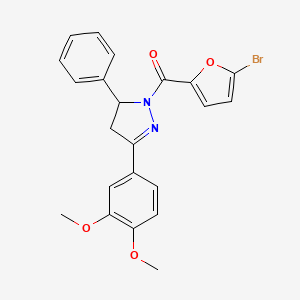
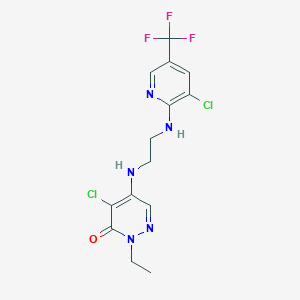
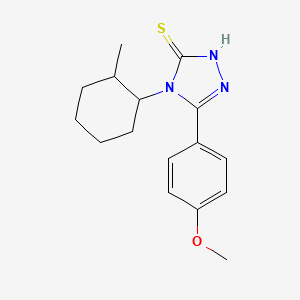
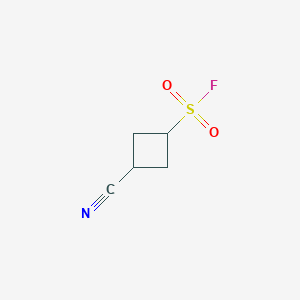
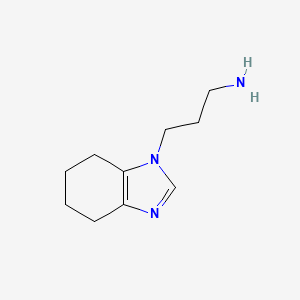
![4-(azepan-1-ylsulfonyl)-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride](/img/structure/B2813052.png)
![4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B2813053.png)
